REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3]Cl.[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[OH:14])[CH:9]=[O:10].[CH2:15](N(CC)CC)C.O.CN(C)[CH:25]=[O:26]>>[CH3:1][O:2][CH2:3][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][O:26][CH3:25])[CH:9]=[O:10]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 2 days
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy any excess chloromethyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (2×250 ml)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown syrup
|
Type
|
CUSTOM
|
Details
|
The crude mixture was chromatographed on silica gel eluting with a mixture of ethyl acetate and hexanes (1:4)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C=O)C=CC1OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |